molecular formula C21H13F6N3O2 B2845784 3-(trifluoromethyl)-N-{3-[3-(trifluoromethyl)benzamido]pyridin-4-yl}benzamide CAS No. 477539-22-3

3-(trifluoromethyl)-N-{3-[3-(trifluoromethyl)benzamido]pyridin-4-yl}benzamide

Cat. No.: B2845784
CAS No.: 477539-22-3
M. Wt: 453.344
InChI Key: NOWGMILRKYSAPD-UHFFFAOYSA-N
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Description

The compound you mentioned contains a trifluoromethyl group (-CF3), which is a functional group in chemistry. This group is derived from the methyl group (-CH3) by replacing each hydrogen atom with a fluorine atom . Trifluoromethyl groups are often found in pharmaceuticals, drugs, and abiotically synthesized natural fluorocarbon-based compounds .


Molecular Structure Analysis

The trifluoromethyl group is covalently bonded to an R group. Some common examples of compounds with this group are trifluoromethane (H–CF3), 1,1,1-trifluoroethane (H3C–CF3), and hexafluoroacetone (F3C–CO–CF3) .


Chemical Reactions Analysis

The trifluoromethyl group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group. This can be used to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation .


Physical and Chemical Properties Analysis

The trifluoromethyl group has a significant electronegativity that is often described as being intermediate between the electronegativities of fluorine and chlorine . For this reason, trifluoromethyl-substituted compounds are often strong acids .

Scientific Research Applications

Luminescence and Aggregation Enhanced Emission

Research has demonstrated that certain pyridyl substituted benzamides exhibit luminescent properties in both DMF solution and solid state. They form nano-aggregates with enhanced emission in aqueous-DMF solution, showing mechanochromic properties and multi-stimuli response. This indicates potential applications in the development of optical and electronic materials (Srivastava et al., 2017).

Antimicrobial Activity

A study on N-(3-Hydroxy-2-pyridyl)benzamides has shown significant antibacterial activity against various bacteria, indicating the potential for developing new antimicrobial agents (Mobinikhaledi et al., 2006).

Cancer Treatment

N-(2-Aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103) has been identified as a histone deacetylase inhibitor with significant antitumor activity, undergoing clinical trials for cancer treatment (Zhou et al., 2008).

Materials Science

Research in materials science has led to the synthesis of new polyamides with potential applications in gas separation technologies. These polyamides exhibit good solubility in organic solvents, high thermal stability, and desirable mechanical properties, indicating their utility in advanced technological applications (Bera et al., 2012).

Antiviral Activity

A new route for synthesizing benzamide-based 5-aminopyrazoles has shown remarkable anti-avian influenza virus activity, presenting a potential avenue for developing new antiviral drugs (Hebishy et al., 2020).

Mechanism of Action

The biological activities of trifluoromethyl derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Future Directions

Trifluoromethylpyridines and their derivatives have found wide applications in the agrochemical and pharmaceutical industries . It is expected that many novel applications of trifluoromethylpyridines will be discovered in the future .

Properties

IUPAC Name

3-(trifluoromethyl)-N-[3-[[3-(trifluoromethyl)benzoyl]amino]pyridin-4-yl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13F6N3O2/c22-20(23,24)14-5-1-3-12(9-14)18(31)29-16-7-8-28-11-17(16)30-19(32)13-4-2-6-15(10-13)21(25,26)27/h1-11H,(H,30,32)(H,28,29,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOWGMILRKYSAPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=C(C=NC=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13F6N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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